Cas no 83897-05-6 (21-Acetyloxy Deschloromometasone Furoate)

21-Acetyloxy Deschloromometasone Furoate structure
83897-05-6 structure
상품 이름:21-Acetyloxy Deschloromometasone Furoate
CAS 번호:83897-05-6
MF:C29H33ClO8
메가와트:545.020528554916
CID:1059726

21-Acetyloxy Deschloromometasone Furoate 화학적 및 물리적 성질

이름 및 식별자

    • 21-Acetyloxy Deschloromometasone Furoate
    • [(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo
    • (11β,16α)-21-(Acetyloxy)-9-chloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
    • 인치: 1S/C29H33ClO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1
    • InChIKey: QLQPPAYFRZDDSO-BJRLRHTOSA-N
    • 미소: O([C@@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@]12C)O)Cl)=O)C(=O)COC(=O)C)C(C1OC=CC=1)=O

계산된 속성

  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 38
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 1130
  • 소수점 매개변수 계산 참조값(XlogP): 3.2
  • 토폴로지 분자 극성 표면적: 120

실험적 성질

  • 밀도: 1.4±0.1 g/cm3
  • 비등점: 675.2±55.0 °C at 760 mmHg
  • 플래시 포인트: 362.1±31.5 °C
  • 증기압: 0.0±2.2 mmHg at 25°C

21-Acetyloxy Deschloromometasone Furoate 보안 정보

21-Acetyloxy Deschloromometasone Furoate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
A187100-5mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
5mg
$ 201.00 2023-04-19
TRC
A187100-50mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
50mg
$ 1596.00 2023-04-19

21-Acetyloxy Deschloromometasone Furoate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water
참조
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

합성 방법 2

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
1.2 5 - 10 °C; 10 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
2.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

합성 방법 3

반응 조건
1.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

합성 방법 4

반응 조건
1.1 Reagents: Acetic acid ,  Hydrochloric acid
참조
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

합성 방법 5

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Hydrochloric acid
참조
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

합성 방법 6

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
2.2 5 - 10 °C; 10 °C → rt; 48 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
3.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

합성 방법 7

반응 조건
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 - 10 min, rt
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ;  -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
3.2 5 - 10 °C; 10 °C → rt; 48 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
4.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

21-Acetyloxy Deschloromometasone Furoate Raw materials

21-Acetyloxy Deschloromometasone Furoate Preparation Products

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